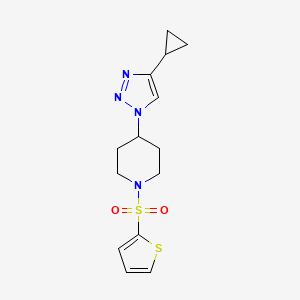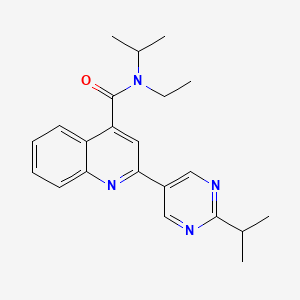![molecular formula C19H29N3O2 B5901687 N-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]-3,5-dimethyladamantane-1-carboxamide](/img/structure/B5901687.png)
N-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]-3,5-dimethyladamantane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]-3,5-dimethyladamantane-1-carboxamide, also known as Memantine, is a drug that is used to treat Alzheimer's disease. It is a type of medication that works by blocking the activity of a chemical in the brain called glutamate. This chemical is responsible for the death of brain cells that occurs in Alzheimer's disease.
Mecanismo De Acción
N-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]-3,5-dimethyladamantane-1-carboxamide works by blocking the activity of a chemical in the brain called glutamate. Glutamate is an excitatory neurotransmitter that is involved in many brain functions including learning and memory. In Alzheimer's disease, the levels of glutamate are abnormally high, leading to the death of brain cells. N-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]-3,5-dimethyladamantane-1-carboxamide blocks the activity of glutamate, preventing the death of brain cells and improving cognitive function.
Biochemical and Physiological Effects:
N-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]-3,5-dimethyladamantane-1-carboxamide has been found to have several biochemical and physiological effects. It has been shown to improve cognitive function, reduce inflammation, and increase the production of neurotrophic factors. It has also been found to have antioxidant properties, which may help to protect the brain from damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]-3,5-dimethyladamantane-1-carboxamide for lab experiments is that it has a well-established mechanism of action and has been extensively studied for its therapeutic potential in Alzheimer's disease. However, one of the limitations is that it may not be effective in all cases of Alzheimer's disease, and its use may be limited to certain stages of the disease.
Direcciones Futuras
There are several future directions for research on N-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]-3,5-dimethyladamantane-1-carboxamide. One area of research is the potential use of N-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]-3,5-dimethyladamantane-1-carboxamide in other neurological disorders such as Parkinson's disease, Huntington's disease, and multiple sclerosis. Another area of research is the development of new formulations of N-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]-3,5-dimethyladamantane-1-carboxamide that may be more effective in treating Alzheimer's disease. Additionally, research is needed to better understand the mechanism of action of N-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]-3,5-dimethyladamantane-1-carboxamide and its effects on the brain.
Métodos De Síntesis
N-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]-3,5-dimethyladamantane-1-carboxamide is synthesized by reacting 1-amino-3,5-dimethyladamantane with 3-ethyl-5-methyl-1,2,4-oxadiazole-2-carbonyl chloride in the presence of a base. The resulting compound is then purified and crystallized to obtain pure N-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]-3,5-dimethyladamantane-1-carboxamide.
Aplicaciones Científicas De Investigación
N-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]-3,5-dimethyladamantane-1-carboxamide has been extensively studied for its therapeutic potential in Alzheimer's disease. It has been found to improve cognitive function and delay the progression of the disease. It has also been studied for its potential use in other neurological disorders such as Parkinson's disease, Huntington's disease, and multiple sclerosis.
Propiedades
IUPAC Name |
N-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]-3,5-dimethyladamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O2/c1-5-14-21-15(24-22-14)12(2)20-16(23)19-8-13-6-17(3,10-19)9-18(4,7-13)11-19/h12-13H,5-11H2,1-4H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDGQVMZGWLAKKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C(C)NC(=O)C23CC4CC(C2)(CC(C4)(C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-{[(1S*,5R*)-1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl]carbonyl}phenyl)propanamide](/img/structure/B5901607.png)


![2-(3-{[sec-butyl(2-chlorobenzyl)amino]methyl}phenoxy)acetamide](/img/structure/B5901623.png)
![N-[2-(dimethylamino)ethyl]-2-(methylamino)-N-(2-methylbenzyl)nicotinamide](/img/structure/B5901629.png)
![5-{[sec-butyl(3-thienylmethyl)amino]methyl}-N-isopropylpyrimidin-2-amine](/img/structure/B5901631.png)

![4-[(3,3-dimethylpyrrolidin-1-yl)carbonyl]-7-fluoro-2-(1-isopropyl-1H-pyrazol-4-yl)quinoline](/img/structure/B5901636.png)
![2-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-{[6-(trifluoromethyl)pyridin-3-yl]methyl}propan-1-amine](/img/structure/B5901637.png)
![N-[2-(2,5-dimethylphenyl)ethyl]-2-methyl[1,3]oxazolo[5,4-d]pyrimidin-7-amine](/img/structure/B5901638.png)
![1-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperidine](/img/structure/B5901644.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-(4-isopropylpiperazin-1-yl)-3-oxopropan-1-amine](/img/structure/B5901655.png)
![1-(1-allyl-3-methyl-1H-pyrazol-4-yl)-N-methyl-N-[(3-methyl-1H-indol-2-yl)methyl]methanamine](/img/structure/B5901663.png)
![3-[allyl(3-phenylprop-2-yn-1-yl)amino]propane-1,2-diol](/img/structure/B5901701.png)